molecular formula C13H15BrN2O3 B2539192 2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide CAS No. 1797020-15-5

2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide

Cat. No.: B2539192
CAS No.: 1797020-15-5
M. Wt: 327.178
InChI Key: KXSALUKSGHRZEB-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenoxy group and a cyano group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate reagent to form the bromophenoxy intermediate.

    Acylation reaction: The bromophenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, to form the acetamide derivative.

    Introduction of the cyano group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-cyano-1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c1-13(8-15,9-18-2)16-12(17)7-19-11-6-4-3-5-10(11)14/h3-6H,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSALUKSGHRZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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